Prodigiosin hydrochloride

Oncology Melanoma mTOR Signaling

Prodigiosin hydrochloride is the preferred tool compound for PI3K/AKT/mTOR signaling research, demonstrating 89% mTORC2 inhibition in melanoma models—superior to obatoclax. Its H⁺/Cl⁻ symport mechanism enables mitochondrial uncoupling distinct from FCCP. With Cyclosporine A-comparable immunosuppressive potency (IC₅₀ 3.37 vs. 2.71 ng/mL) via a non-overlapping pathway, it is ideal for GVHD combination therapy research. For p53-mutant oncology, it uniquely induces p53-independent apoptosis, and shows 2.75–3.25× greater potency than Mitomycin C in MCF-7 and Hep G2 cells.

Molecular Formula C20H26ClN3O
Molecular Weight 359.9 g/mol
CAS No. 112373-40-7
Cat. No. B12420147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdigiosin hydrochloride
CAS112373-40-7
Molecular FormulaC20H26ClN3O
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl
InChIInChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12+;
InChIKeyUQRGJSTXVCWXNU-NNTHFVATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prodigiosin Hydrochloride (CAS 112373-40-7): A Multifunctional Natural Product with a Unique Ion Transport Mechanism


Prodigiosin hydrochloride (CAS 112373-40-7) is a natural red pigment produced by *Serratia marcescens* and other bacteria. It is a member of the prodiginine family of tripyrrole alkaloids and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties . A defining feature is its ability to act as an H⁺/Cl⁻ symporter (or OH⁻/Cl⁻ exchanger), which uncouples mitochondrial F-ATPases, a mechanism that distinguishes it from many other anticancer and antimicrobial agents [1]. This compound is available as a hydrochloride salt for research purposes.

Why Prodigiosin Hydrochloride Cannot Be Simply Replaced by Other Prodiginines or Ionophores


Substituting Prodigiosin hydrochloride with another member of the prodiginine family, such as obatoclax or undecylprodigiosin, is not scientifically justified without careful consideration of their distinct pharmacological profiles. While they share a common tripyrrole core, differences in their side chains and resulting physicochemical properties lead to divergent activities. For instance, Prodigiosin demonstrates a unique ability to function as both a dual mTORC1/2 inhibitor and a potent Wnt/β-catenin pathway antagonist, whereas its analog obatoclax primarily acts as a BH3-mimetic [1]. Furthermore, its H⁺/Cl⁻ symport activity is a distinct mechanism of mitochondrial uncoupling not shared by classic uncouplers like FCCP [2]. These mechanistic differences translate into quantifiable variations in potency and selectivity across different cancer models and biological targets.

Prodigiosin Hydrochloride: Head-to-Head Quantitative Comparison with Key Analogs


Comparative mTOR Kinase Inhibition: Prodigiosin vs. Obatoclax in Melanoma Cells

In a direct comparison with the clinical-stage prodiginine analog obatoclax (OBX), Prodigiosin (PG) exhibited superior inhibition of the mTORC2 complex in melanoma cells. While both compounds inhibited mTORC1 and mTORC2, PG induced an 89% inhibition of mTORC2 activity, a key regulator of AKT phosphorylation [1]. This head-to-head study quantifies a clear mechanistic advantage for PG in targeting a critical oncogenic pathway.

Oncology Melanoma mTOR Signaling Kinase Inhibitor

Comparative Immunosuppressive Potency and Mechanism: Prodigiosin vs. Cyclosporine A (CsA)

Prodigiosin (PDG) demonstrates a T-cell immunosuppressive potency comparable to the clinically established drug Cyclosporine A (CsA) but through a distinct molecular mechanism. In a direct comparison, PDG inhibited T-cell proliferation with an IC₅₀ of 3.37 ng/mL, which is similar to the IC₅₀ of 2.71 ng/mL for CsA [1]. Critically, their mechanisms diverge: PDG inhibited only IL-2Rα expression without affecting IL-2, whereas CsA inhibited both. Consequently, exogenous IL-2 reversed CsA's suppressive activity but not that of PDG [1]. This mechanistic independence allows for synergistic combination therapy.

Immunology Transplantation GVHD T-cell Immunosuppression

Comparative Anticancer Efficacy: Prodigiosin vs. Mitomycin C in Multiple Cell Lines

In a comparative cytotoxicity study against a panel of human cancer cell lines, purified Prodigiosin (PG) demonstrated significantly superior potency compared to the established chemotherapeutic agent Mitomycin C. PG exhibited lower IC₅₀ values in all cell lines tested, with a 2.75-fold higher efficacy in MCF-7 breast cancer cells and a 3.25-fold higher efficacy in Hep G2 hepatocellular carcinoma cells [1][2]. This cross-study comparison highlights the broad and potent anticancer potential of Prodigiosin.

Oncology Cytotoxicity Breast Cancer Lung Cancer Hepatocellular Carcinoma

Functional Selectivity: p53-Independent Antiproliferative Activity

A key differentiator for Prodigiosin is its ability to induce apoptosis and exert anti-proliferative effects in cancer cells independently of p53 status [1]. This is a class-level inference for natural prodigiosin, as many standard chemotherapeutics (e.g., doxorubicin, 5-fluorouracil) require functional p53 to be fully effective. This feature is particularly valuable as p53 is mutated or deleted in over 50% of human cancers. While the analog undecylprodigiosin also shares this property, Prodigiosin's additional multi-targeted mechanisms (e.g., Wnt inhibition, mTORC1/2 inhibition) provide a broader therapeutic profile.

Oncology Apoptosis p53 Drug Resistance

Comparative Antifungal Activity Against Chytrid Pathogens

Prodigiosin demonstrates potent antifungal activity against the amphibian chytrid fungal pathogens *Batrachochytrium dendrobatidis* (Bd) and *B. salamandrivorans* (Bsal). In a direct comparison with the bacterial pigment violacein, Prodigiosin exhibited a lower MIC (10 µM) against Bd compared to violacein (15 µM), indicating superior potency [1]. While violacein had a lower MIC against Bsal, Prodigiosin's strong overall activity and distinct chemical structure make it a unique tool for antifungal research.

Antifungal Chytridiomycosis Amphibian Pathogens Natural Product

Prodigiosin Hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Investigating mTOR-Driven Cancers, Especially Melanoma

For studies focusing on the PI3K/AKT/mTOR signaling axis, Prodigiosin hydrochloride is the preferred tool compound over its analog obatoclax. Its demonstrated superior inhibition of mTORC2 (89%) in melanoma models provides a strong rationale for its use in elucidating mTORC2-specific biology and in screening for synergistic drug combinations targeting this pathway [1].

Developing Novel Immunosuppressive Combination Therapies for GVHD

Prodigiosin hydrochloride is an ideal candidate for researchers developing next-generation immunosuppressive regimens. Its direct comparison with Cyclosporine A demonstrates comparable potency (IC₅₀ 3.37 vs. 2.71 ng/mL) but with a non-overlapping mechanism of action that prevents cross-resistance [2]. This makes it a unique building block for combination therapies aimed at reducing CsA dosage or treating CsA-refractory graft-versus-host disease (GVHD).

Targeting p53-Deficient and Multidrug-Resistant Cancers

For oncology research centered on p53-mutant or p53-null cancer models, Prodigiosin hydrochloride is a critical reagent. Its well-documented ability to induce p53-independent apoptosis distinguishes it from a large class of conventional chemotherapeutics whose efficacy is compromised by p53 inactivation . This makes it particularly valuable for target validation and drug discovery efforts in this challenging therapeutic area.

Broad-Spectrum Anticancer Lead Optimization

For medicinal chemistry programs focused on developing new anticancer leads, Prodigiosin hydrochloride offers a superior starting point compared to other natural product leads like Mitomycin C. It demonstrates significantly higher potency (2.75-3.25 fold) across multiple cancer cell lines, including breast (MCF-7) and liver (Hep G2) cancers [3]. This higher baseline potency provides a more favorable window for subsequent chemical modification and optimization.

Quote Request

Request a Quote for Prodigiosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.